(R)-1-Cbz-pyrrolidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASVUTVTRNJHA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649658 | |

| Record name | (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192214-06-5 | |

| Record name | (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Cbz-pyrrolidine-3-carboxylic acid: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(R)-1-Cbz-pyrrolidine-3-carboxylic acid is a synthetically versatile chiral building block of significant interest to the pharmaceutical and organic chemistry sectors. This document provides a comprehensive technical overview of its structural characteristics, physicochemical properties, spectroscopic signature, synthesis, and applications. The inherent chirality and conformational rigidity of the pyrrolidine ring, combined with the robust and strategically removable carbobenzyloxy (Cbz) protecting group, make this compound a valuable intermediate for creating complex molecular architectures with precise stereochemical control. Its primary applications lie in the synthesis of peptidomimetics, constrained β-amino acid analogs, and as a key component in the development of novel therapeutics, including enzyme inhibitors and Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.

Introduction: The Strategic Value of a Constrained Chiral Building Block

The design of modern therapeutics often hinges on the precise three-dimensional arrangement of atoms to optimize interactions with biological targets. Pyrrolidine derivatives, particularly chiral ones, are privileged scaffolds in medicinal chemistry for several reasons.[1] Their non-planar, five-membered ring structure introduces conformational constraints that can pre-organize appended functional groups into a bioactive conformation, often leading to enhanced potency and selectivity while improving metabolic stability compared to more flexible acyclic analogs.

This compound, also known as (3R)-1-(phenylmethoxycarbonyl)pyrrolidine-3-carboxylic acid, embodies these advantages. It serves as a constrained β-proline analog, a structural motif found in numerous bioactive compounds. The carboxylic acid at the 3-position and the secondary amine (protected as a carbamate) provide two orthogonal points for chemical modification.

The choice of the carbobenzyloxy (Cbz or Z) group for amine protection is a critical aspect of this reagent's utility. The Cbz group is renowned for its stability across a wide range of reaction conditions, including acidic and basic environments, yet it can be cleanly removed under mild catalytic hydrogenolysis conditions.[2] This strategic orthogonality allows chemists to perform extensive modifications on the carboxylic acid moiety without disturbing the protected nitrogen, making it a cornerstone of multi-step synthetic campaigns.[2]

Molecular Structure and Nomenclature

A thorough understanding of the molecule's structure is fundamental to its application. The nomenclature directly reflects its key chemical features.

-

"(R)-" : This prefix denotes the absolute stereochemistry at the chiral center, which is the carbon atom at the 3-position of the pyrrolidine ring bearing the carboxylic acid group.[2]

-

"pyrrolidine" : This is the core heterocyclic scaffold, a five-membered saturated ring containing one nitrogen atom.[2]

-

"-3-carboxylic acid" : This indicates the presence of a carboxyl (-COOH) group at the C3 position.[2]

-

"1-Cbz" : This signifies that the nitrogen atom at position 1 is protected with the carbobenzyloxy group.[2]

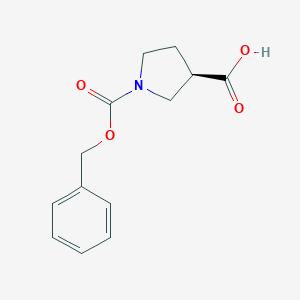

Chemical Structure and Identifiers

The two-dimensional structure of this compound is depicted below.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are crucial for quality control, reaction monitoring, and structural confirmation. While extensive experimental data is not always published, a combination of reported values for its enantiomer and predictive analysis provides a robust profile.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 192214-06-5 | [3] |

| Molecular Formula | C₁₃H₁₅NO₄ | [3] |

| Molecular Weight | 249.26 g/mol | [3][4] |

| Appearance | White to off-white solid | Inferred from enantiomer data |

| Melting Point | 96-98 °C | (Value reported for (S)-enantiomer) |

| Optical Rotation | Data not available in searched literature. Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | |

| XLogP3 | 1.3 | [4] |

| Density (Predicted) | 1.309 ± 0.06 g/cm³ | |

| Boiling Point (Predicted) | 432.3 ± 45.0 °C at 760 mmHg |

Expected Spectroscopic Signature

While a dedicated spectral database for this specific compound is not publicly available, its structure allows for a confident prediction of its key spectroscopic features.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct regions.

-

Aromatic Protons (7.3-7.4 ppm): A multiplet corresponding to the five protons of the phenyl ring from the Cbz group.

-

Benzyl Protons (~5.1 ppm): A singlet integrating to two protons for the -CH₂- group of the Cbz protector.

-

Pyrrolidine Ring Protons (3.0-3.8 ppm and 1.9-2.3 ppm): A series of complex multiplets corresponding to the seven protons on the pyrrolidine ring. The protons adjacent to the nitrogen (C2 and C5) will be further downfield. The proton at the chiral center (C3) will also be in this region. Due to restricted rotation (amide rotamers), some peaks may appear broad or as two distinct sets of signals.

-

Carboxylic Acid Proton (10-12 ppm): A very broad singlet that is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons (170-180 ppm and ~155 ppm): Two signals in the downfield region are expected. The carboxylic acid carbonyl (~175 ppm) and the carbamate carbonyl (~155 ppm).

-

Aromatic Carbons (127-136 ppm): Signals for the carbons of the phenyl ring.

-

Benzyl Carbon (~67 ppm): The -CH₂- carbon of the Cbz group.

-

Pyrrolidine Ring Carbons (25-60 ppm): Signals corresponding to the four carbons of the pyrrolidine ring. The carbons adjacent to the nitrogen will be in the 45-60 ppm range.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 2500-3300 cm⁻¹.

-

C=O Stretch (Carbonyls): Two distinct, strong absorptions are expected. One for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and one for the carbamate carbonyl around 1680-1700 cm⁻¹.

-

C-N Stretch: A moderate absorption in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H Bends: Sharp peaks in the 690-900 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion: In Electrospray Ionization (ESI) mode, the expected protonated molecule [M+H]⁺ would be observed at m/z 250.1. The sodium adduct [M+Na]⁺ at m/z 272.1 may also be present.

-

Key Fragments: Common fragmentation pathways would include the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxycarbonyl group.

-

Synthesis and Handling

The most common and practical synthesis of this compound involves the protection of a commercially available, enantiopure starting material.

Synthetic Strategy: Chiral Pool Approach

This compound is typically prepared from the "chiral pool," utilizing (R)-pyrrolidine-3-carboxylic acid as the starting material. This strategy is efficient as the critical stereocenter is already established, avoiding complex asymmetric synthesis or chiral resolution steps. The core transformation is the chemoselective N-protection of the secondary amine.

Caption: Synthetic workflow for the preparation of the target compound.

Representative Experimental Protocol: N-Protection

This protocol is a representative procedure based on standard chemical transformations for N-protection.[2] It is crucial to perform all operations in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

(R)-pyrrolidine-3-carboxylic acid (1.0 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

1,4-Dioxane

-

Water

-

Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

-

Ethyl Acetate

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: The (R)-pyrrolidine-3-carboxylic acid is dissolved in a 1:1 mixture of 1,4-dioxane and an aqueous solution of sodium bicarbonate. The mixture is cooled to 0 °C in an ice-water bath.

-

Addition of Protecting Agent: Benzyl chloroformate is added dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quench & Extraction): The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is washed with ethyl acetate to remove any unreacted benzyl chloroformate.

-

Acidification: The aqueous layer is cooled to 0 °C and carefully acidified to pH 2-3 with 1M HCl. A white precipitate should form.

-

Isolation: The aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The resulting white solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product with high purity.

Deprotection Strategy

The Cbz group is most commonly removed via catalytic hydrogenolysis. This involves stirring the compound with a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas. This mild and efficient method cleaves the Cbz group to yield the free amine, with toluene and carbon dioxide as the only byproducts.[2]

Safety and Handling

This compound may cause skin, eye, and respiratory irritation.[2] It should be handled in a fume hood using standard laboratory safety precautions, including safety glasses, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible substances.

Applications in Drug Discovery and Development

The unique structural features of this molecule make it a valuable intermediate in several areas of pharmaceutical research.

-

Peptidomimetics and Enzyme Inhibitors: The constrained pyrrolidine ring serves as a scaffold to mimic the secondary structure of peptides (e.g., β-turns). This is critical for designing small molecules that can inhibit enzymes like proteases or modulate protein-protein interactions. Patent literature describes the use of this compound as an intermediate in the synthesis of Cytochrome P450 2C9 (CYP2C9) inhibitors, highlighting its direct relevance in drug development programs.

-

Constrained β-Amino Acid Analogs: As a β-proline analog, it is used to synthesize short peptides and other molecules with defined folding patterns. This conformational control is essential for achieving high-affinity binding to biological targets.

-

PROTACs and Molecular Glues: In the rapidly expanding field of targeted protein degradation, this molecule is listed as a "Protein Degrader Building Block". Its rigid structure is ideal for use in the linker component of PROTACs, which must span a specific distance between a target protein and an E3 ligase.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for imparting stereochemical precision and conformational constraint in drug design. Its robust Cbz protecting group, coupled with the inherent chirality of the pyrrolidine core, provides a reliable and versatile platform for complex synthetic endeavors. From enzyme inhibitors to next-generation protein degraders, the applications of this building block continue to expand, solidifying its importance in the medicinal chemist's toolbox. The predictive spectroscopic data and representative synthetic protocol provided in this guide offer a solid foundation for its effective utilization in research and development.

References

-

BenchChem. This compound.

-

Chemsrc. CAS#:192214-06-5 | (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid.

-

Santa Cruz Biotechnology, Inc. (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid.

-

ChemicalBook. (S)-1-Cbz-pyrrolidine-3-carboxylic acid Product Description.

-

PubChem. This compound.

-

BOC Sciences. (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid.

-

Bide Pharmatech Ltd. (R)-N-Cbz-3-Pyrrolidinecarboxylic acid.

-

BenchChem. Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.

-

Di Mola, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938.

Sources

(R)-1-Cbz-pyrrolidine-3-carboxylic acid synthesis from chiral pool

An In-Depth Technical Guide to the Chiral Pool Synthesis of (R)-1-Cbz-pyrrolidine-3-carboxylic acid

Introduction: The Strategic Value of a Chiral Building Block

This compound is a highly valued chiral building block in the landscape of modern pharmaceutical development.[1][] Its rigid pyrrolidine scaffold, combined with the specific stereochemistry at the C3 position, makes it a crucial component in the synthesis of a multitude of biologically active molecules, including enzyme inhibitors and receptor agonists.[3] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs.[4] The carboxybenzyl (Cbz) protecting group on the nitrogen atom is a key feature, offering stability during synthetic manipulations while being readily cleavable under mild conditions, rendering the molecule a versatile intermediate for constructing more complex structures.[1]

This guide focuses on the synthesis of this compound utilizing the "chiral pool" approach. Chiral pool synthesis is a powerful and cost-effective strategy that leverages naturally occurring, enantiomerically pure compounds as starting materials.[1][3] By starting with a molecule where the desired stereochemistry is already established by nature, this method elegantly circumvents the need for complex asymmetric synthesis or challenging chiral resolutions.[3] Amino acids, such as 4-hydroxy-L-proline and L-aspartic acid, are premier candidates from the chiral pool for constructing the (R)-pyrrolidine-3-carboxylic acid framework due to their inherent chirality and functional groups that are amenable to chemical transformation.[1][5][6]

Core Synthetic Strategy I: Synthesis from L-Aspartic Acid

One of the most efficient and well-established routes to this compound begins with the readily available amino acid, L-aspartic acid. This pathway is advantageous as the stereocenter that will become the C3 position of the target molecule is already present in the starting material. The core of this strategy involves the formation of a 1,4-biselectrophile which undergoes rearrangement and ring closure.[7]

Mechanistic Rationale and Workflow

The synthesis initiates with the protection of both the amino and the α-carboxylic acid groups of L-aspartic acid. The β-carboxylic acid is then reduced to a primary alcohol. This hydroxyl group is subsequently converted into a good leaving group, typically a tosylate or mesylate. A second leaving group is installed by converting the α-carboxylic acid into a derivative suitable for intramolecular cyclization. The crucial ring-closing step is an intramolecular SN2 reaction, where the deprotected amine attacks the carbon bearing the leaving group, forming the pyrrolidine ring with the desired stereochemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to (R)-1-Cbz-pyrrolidine-3-carboxylic acid

Introduction

(R)-1-Cbz-pyrrolidine-3-carboxylic acid, registered under CAS Number 192214-06-5, is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its rigid, stereochemically defined pyrrolidine scaffold is a valuable building block for synthesizing a wide array of bioactive compounds and peptidomimetics.[1] The molecule incorporates a carboxylic acid at the 3-position and a benzyloxycarbonyl (Cbz or Z) protecting group on the ring's nitrogen atom.[1] This Cbz group is critical in multi-step synthesis; it deactivates the otherwise nucleophilic amine, preventing unwanted side reactions, and is lauded for its stability across various conditions and its reliable removal via catalytic hydrogenolysis.[1]

Accurate structural confirmation and purity assessment are paramount for any synthetic building block used in pharmaceutical development. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While fully assigned experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust, predictive framework for researchers. Every protocol and interpretation is designed as a self-validating system, ensuring scientific integrity.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information. A key feature to anticipate is the presence of rotamers due to hindered rotation around the carbamate (N-C=O) bond, which can lead to peak broadening or duplication of signals at room temperature.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. CDCl₃ is often the first choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (several hundred to thousands) is necessary to achieve an adequate signal-to-noise ratio.[2][3]

¹H NMR Spectroscopy: Predicted Data & Interpretation

The proton NMR spectrum will reveal distinct signals for the aromatic, benzylic, and pyrrolidine ring protons. The chiral center at C3 renders the geminal protons on C2 and C4 diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals that couple to each other.

Table 1: Predicted ¹H NMR Data for this compound

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Ha | ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent. |

| Hb | 7.30 - 7.40 | Multiplet | 5H | Phenyl protons | Protons on the aromatic ring of the Cbz group typically resonate in this region. |

| Hc | 5.15 | Singlet | 2H | Benzylic (-CH₂-) | The benzylic protons are adjacent to an oxygen and the aromatic ring, placing them in this characteristic downfield region. The signal may be broadened by rotamers. |

| Hd,e,f,g | 3.20 - 3.80 | Multiplets | 4H | Pyrrolidine C2-H₂, C5-H₂ | These protons are adjacent to the electron-withdrawing nitrogen atom of the carbamate, shifting them downfield. Diastereotopicity will lead to complex multiplets. |

| Hh | ~3.10 | Multiplet | 1H | Pyrrolidine C3-H | This methine proton is alpha to the carboxylic acid group. |

| Hi,j | 2.10 - 2.40 | Multiplets | 2H | Pyrrolidine C4-H₂ | These protons are further from the nitrogen and are expected to be the most upfield of the pyrrolidine ring protons. Diastereotopicity leads to complex splitting. |

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The carbonyl carbons of the carbamate and carboxylic acid are the most deshielded and appear furthest downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 - 180 | Carboxylic Acid (-C OOH) | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this range.[3] |

| ~155 | Carbamate (-OC O-) | The carbonyl carbon of the Cbz carbamate group is also significantly downfield. |

| ~136 | Quaternary Phenyl (C1') | The aromatic carbon to which the benzylic group is attached (ipso-carbon). |

| ~128 - 129 | Phenyl CH (C2', C3', C4') | The protonated carbons of the aromatic ring. Due to symmetry, some may be equivalent. |

| ~67 | Benzylic (-C H₂-) | The benzylic carbon is attached to an oxygen atom, causing a significant downfield shift. |

| ~45 - 55 | Pyrrolidine C2, C5 | These carbons are adjacent to the nitrogen atom and are shifted downfield. Rotamers may cause two distinct signals for C2 and C5. |

| ~40 - 45 | Pyrrolidine C3 | The chiral methine carbon, alpha to the carboxyl group. |

| ~30 - 35 | Pyrrolidine C4 | This methylene carbon is the most shielded (upfield) of the pyrrolidine ring carbons. |

Chapter 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Spectrum: Predicted Data & Interpretation

The IR spectrum will be dominated by strong absorptions from the carboxylic acid and carbamate functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | This extremely broad and characteristic band is due to the strong hydrogen bonding of carboxylic acid dimers. It will often obscure the C-H stretching bands. |

| ~2850-3000 | C-H stretch | Alkyl & Aromatic | These sharper peaks will be superimposed on the broad O-H band. |

| ~1740 (strong, sharp) | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid is typically very intense. Its position can be slightly higher than non-conjugated acids due to the cyclic structure. |

| ~1690 (strong, sharp) | C=O stretch | Carbamate (Cbz) | The carbamate carbonyl also gives a very strong, sharp absorption. The presence of two distinct, strong C=O bands is a key feature of the spectrum. |

| ~1400-1420 | C-N stretch / N-H bend (amide-like) | Carbamate (Cbz) | The carbamate group has amide-like character, giving rise to characteristic bands in this region. |

| ~1210-1320 | C-O stretch | Carboxylic Acid & Cbz | Strong C-O stretching vibrations from both the carboxylic acid and the carbamate ester linkage will appear in this fingerprint region. |

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, further structural information. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar, non-volatile molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) will provide a highly accurate mass measurement.

MS Data: Predicted Data & Interpretation

The primary goal is to observe the molecular ion to confirm the molecular formula.

In positive-mode ESI, the most likely observed ions would be:

-

[M+H]⁺: Protonated molecule, m/z = 250.1074

-

[M+Na]⁺: Sodiated adduct, m/z = 272.0893

-

[M+K]⁺: Potassiated adduct, m/z = 288.0633

Observation of one of these ions with a mass accuracy within 5 ppm of the calculated value provides definitive confirmation of the elemental composition. Common fragmentation pathways would likely involve the loss of CO₂ (44 Da) from the carboxylic acid or the loss of the benzyl group (91 Da).

Chapter 4: Integrated Spectroscopic Workflow

The true power of spectroscopic analysis lies in the integration of multiple techniques. Each method interrogates a different aspect of the molecular structure, and together they form a self-validating system for unambiguous compound identification.

Caption: Integrated workflow for spectroscopic validation.

This workflow demonstrates the logical progression from sample preparation to data acquisition and interpretation. The final structural confirmation is only achieved when the data from all three techniques are consistent with the proposed structure of this compound. The NMR confirms the connectivity, the IR confirms the functional groups, and the MS confirms the molecular formula, leaving no room for ambiguity.

References

-

Beilstein Journals. (n.d.). Experimental Procedures for Synthesis of Cbz-protected amines. Retrieved January 5, 2026, from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-590026). Retrieved January 5, 2026, from [Link]

-

University of Calcutta. (n.d.). 13C NMR spectroscopy. Retrieved January 5, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants. Retrieved January 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved January 5, 2026, from [Link]

-

Chem-Contract. (n.d.). [R]-1-CBZ-Pyrrolidine-3-carboxylic acid. Retrieved January 5, 2026, from [Link]

-

Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 5, 2026, from [Link]

Sources

A Comprehensive Technical Guide to (R)-1-Cbz-pyrrolidine-3-carboxylic acid: A Cornerstone Chiral Building Block in Drug Discovery

This guide provides an in-depth exploration of (R)-1-Cbz-pyrrolidine-3-carboxylic acid, a pivotal chiral building block for researchers, scientists, and professionals in drug development. Its unique stereochemistry and versatile functional groups make it a valuable starting material for a multitude of complex molecular architectures, particularly in the synthesis of therapeutic agents.

Introduction

This compound, identified by CAS Number 192214-06-5 and the IUPAC Name (3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid , is a derivative of pyrrolidine, a privileged scaffold in medicinal chemistry due to its prevalence in natural products and synthetic drugs.[1] The defining features of this compound are the rigid, stereochemically defined pyrrolidine ring, the carboxylic acid at the 3-position, and the carboxybenzyl (Cbz) protecting group on the nitrogen atom. This Cbz group is crucial as it renders the nitrogen non-nucleophilic and non-basic, preventing unwanted side reactions during multi-step syntheses, yet it can be readily cleaved under mild conditions.[2]

The (R)-enantiomer provides a specific three-dimensional structure that is often essential for achieving desired interactions with biological targets, making it a significant synthon for investigating structure-activity relationships in drug discovery projects.[2]

Physicochemical and Structural Properties

A summary of the key properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 192214-06-5 | , , , , , , , , , |

| IUPAC Name | (3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | , , , , |

| Molecular Formula | C₁₃H₁₅NO₄ | , , , , |

| Molecular Weight | 249.26 g/mol | , , |

| Appearance | Solid | |

| Purity | ≥95% | , |

| Canonical SMILES | C1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| InChI Key | JSASVUTVTRNJHA-LLVKDONJSA-N | , , |

Synthesis and Methodologies

The synthesis of this compound and its derivatives leverages several strategic approaches in organic chemistry. The choice of method often depends on the desired scale, purity, and the availability of starting materials.

Chiral Pool Synthesis

A foundational and economically viable strategy is "chiral pool" synthesis. This approach utilizes readily available, enantiomerically pure compounds from natural sources as starting materials.[1] Amino acids such as proline and 4-hydroxyproline are highly valuable chiral precursors for synthesizing substituted pyrrolidines. For instance, a common and well-documented route to (R)-pyrrolidine-3-carboxylic acid involves starting with trans-(4R)-hydroxy-L-proline, which is then chemically manipulated through a series of steps to yield the desired structure.[2]

General Workflow for Synthesis

The general workflow for preparing this compound from a chiral precursor involves the formation of the pyrrolidine ring (if not already present in the starting material) followed by the protection of the nitrogen atom.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: N-Protection of (R)-Pyrrolidine-3-carboxylic acid

This protocol describes a standard and efficient method for the introduction of the Cbz group onto the pyrrolidine nitrogen.

Materials:

-

(R)-Pyrrolidine-3-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (1N)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath and add a suitable base, such as potassium carbonate, in portions to maintain a basic pH.

-

Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) to the cooled, stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours until completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted benzyl chloroformate.

-

Acidification: Carefully acidify the aqueous layer with 1N HCl to a pH of approximately 2-3, leading to the precipitation of the product.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.

Causality in Protocol Design: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the amino acid starting material and the organic reagent (Cbz-Cl). The base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1]

Applications in Drug Development

The rigid, chiral scaffold of this compound makes it a highly sought-after intermediate in the synthesis of a wide range of therapeutic agents. Its derivatives have been reported as enzyme inhibitors and receptor agonists.[3]

Precursor to Hepatitis C Virus (HCV) Protease Inhibitors

Pyrrolidine derivatives are key structural components of several potent inhibitors of the HCV NS3/4A serine protease, a crucial enzyme for viral replication. For instance, the synthesis of the approved anti-HCV drug Grazoprevir involves a substituted proline derivative as a core building block.[4][5] While the exact synthesis may start from a related precursor like hydroxyproline, this compound serves as a versatile starting point for accessing the necessary chiral pyrrolidine core through functional group interconversions.

Building Block for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. The pyrrolidine scaffold is a key structural feature of many potent and selective DPP-4 inhibitors.[6] These drugs work by preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion. The specific stereochemistry of the pyrrolidine ring, accessible from starting materials like (R)-pyrrolidine-3-carboxylic acid, is crucial for effective binding to the active site of the DPP-4 enzyme.

Caption: Simplified mechanism of action of DPP-4 inhibitors.

Role in Neuroscience Research

Derivatives of pyrrolidine-3-carboxylic acid are also explored as antagonists for ionotropic glutamate receptors (iGluRs), which are crucial for neurotransmission in the central nervous system.[7] The development of subtype-selective iGluR antagonists is a significant area of research for treating various neurological and psychiatric disorders. The rigid pyrrolidine framework allows for the precise positioning of pharmacophoric elements, such as carboxylic acid and aryl groups, to achieve high potency and selectivity at different iGluR subtypes.[7]

Conclusion

This compound is a testament to the power of chiral pool synthesis and the strategic use of protecting groups in modern organic chemistry. Its well-defined stereochemistry and versatile reactivity have established it as a cornerstone building block in the synthesis of complex, high-value molecules. For drug development professionals, this compound offers a reliable and efficient starting point for accessing novel chemical entities with therapeutic potential across a range of disease areas, from viral infections and metabolic disorders to neurological conditions. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for leveraging its full potential in the pursuit of new medicines.

References

-

P&S Chemicals. Product information, this compound. [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. [Link]

-

CORE. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

PubChem. This compound. [Link]

-

chem-contract. [R]-1-CBZ-Pyrrolidine-3-carboxylic acid. [Link]

-

PubMed Central. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. [Link]

-

Chemsrc. CAS#:192214-06-5 | (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound|CAS 192214-06-5 [benchchem.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (R)-1-Cbz-pyrrolidine-3-carboxylic Acid

Introduction

(R)-1-Cbz-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its rigid, cyclic structure and defined stereochemistry make it an ideal starting material for creating complex molecules with specific biological activities. The carbobenzyloxy (Cbz or Z) group protecting the pyrrolidine nitrogen renders the amine non-nucleophilic and non-basic, preventing unwanted side reactions during synthetic modifications of the carboxylic acid functionality.[1] Understanding the solubility and stability of this intermediate is paramount for researchers, scientists, and drug development professionals to ensure efficient process development, formulation design, and overall success of the synthetic endeavor.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It offers insights into its behavior in common solvents and its susceptibility to degradation under various stress conditions. Furthermore, this guide details robust experimental protocols for determining these critical physicochemical properties, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (3R)-1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid | PubChem |

| CAS Number | 192214-06-5 | [1][2][3][4][5][6][7][] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1][3][4][9] |

| Molecular Weight | 249.26 g/mol | [1][3][9] |

| Appearance | White to off-white solid | Generic |

| Melting Point | Data not available | |

| pKa | Estimated 3.5-4.5 (for the carboxylic acid) |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and purification. The presence of both a polar carboxylic acid group and a nonpolar Cbz group results in a molecule with moderate polarity.

Qualitative Solubility Observations

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where the molecule can engage in hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and other lower alcohols, as well as in chlorinated solvents such as dichloromethane and chloroform.

-

Low Solubility: Expected in nonpolar solvents like hexanes and diethyl ether, due to the significant polarity of the carboxylic acid group.

-

pH-Dependent Aqueous Solubility: The aqueous solubility is expected to be highly dependent on pH. In acidic conditions (pH < 2), the carboxylic acid will be protonated, leading to low solubility. As the pH increases above the pKa of the carboxylic acid (estimated to be around 3.5-4.5), the carboxylate anion is formed, which should significantly increase its solubility in water.

Experimental Determination of Solubility

To obtain precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until saturation is reached.

Experimental Workflow for Solubility Determination

Sources

- 1. This compound|CAS 192214-06-5 [benchchem.com]

- 2. 192214-06-5|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. cenmed.com [cenmed.com]

- 5. CAS#:192214-06-5 | (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid | Chemsrc [chemsrc.com]

- 6. This compound [synhet.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 9. This compound | C13H15NO4 | CID 25418128 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (R)-1-Cbz-pyrrolidine-3-carboxylic Acid: Commercial Availability, Purity Assessment, and Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Cbz-pyrrolidine-3-carboxylic acid (CAS: 192214-06-5) is a chiral building block of significant interest in pharmaceutical and medicinal chemistry.[1] Its rigid pyrrolidine scaffold and the presence of a readily cleavable N-Cbz protecting group make it a valuable starting material for the synthesis of a diverse range of complex molecules, including peptidomimetics and other biologically active compounds.[1] The stereochemical integrity of this molecule is often critical for the desired biological activity of the final product.[1]

This technical guide provides an in-depth analysis of the commercial landscape for this compound, focusing on supplier-stated purity levels. Furthermore, it offers insights into potential impurities arising from its synthesis and outlines robust analytical methodologies for comprehensive purity assessment.

Commercial Suppliers and Stated Purity

A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to over 99%. The selection of a suitable grade is contingent upon the specific requirements of the intended application, with highly sensitive downstream applications necessitating higher purity material. Below is a comparative table of some commercial suppliers and their typically stated purities.

| Supplier | Stated Purity | Additional Information |

| Benchchem | 95% | A useful research compound. |

| Fluorochem | 95% | Available in various pack sizes. |

| Various Suppliers | min 97% | Often marketed for research and development.[2] |

| Cenmed Enterprises | ≥97% | |

| SynHet | >99% | Offers pharma-grade material (USP, BP, Ph. Eur.) and analysis by LCMS, GCMS, HPLC, NMR, etc.[3] |

| BOC Sciences | Not specified | Positions the compound for peptide-mimetic assembly and chiral intermediate generation.[][5] |

| BLDpharm | Not specified | Indicates availability of NMR, HPLC, and LC-MS data.[6] |

Understanding Potential Impurities: A Synthesis-Based Perspective

The purity of commercially available this compound is intrinsically linked to its synthetic route. A common method for its preparation involves the N-protection of (R)-pyrrolidine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1] Another potential synthetic precursor is trans-(4R)-hydroxy-L-proline.[1] Based on these synthetic pathways, several classes of impurities may be present in the final product.

Potential Impurities:

-

Enantiomeric Impurity: The corresponding (S)-enantiomer is the most critical impurity to consider, especially in stereospecific synthesis. Its presence can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).

-

Starting Material Carryover: Incomplete reaction can lead to the presence of residual (R)-pyrrolidine-3-carboxylic acid.

-

Reagent-Related Impurities: Unreacted benzyl chloroformate and its degradation products, such as benzyl alcohol and carbon dioxide, may be present.

-

By-products of the Protection Reaction: Side reactions can lead to the formation of various by-products that may be structurally similar to the desired product, making their removal challenging.

-

Solvent Residues: Residual solvents used during the reaction and purification steps can also be present.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for a comprehensive assessment of the purity of this compound, encompassing both chemical and chiral purity.

Workflow for Purity Assessment

Caption: Workflow for the comprehensive purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy is a powerful tool for structural confirmation and the detection of proton-bearing impurities.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Analysis:

-

Confirm the characteristic peaks corresponding to the protons of this compound.

-

Integrate the peaks to determine the relative ratios of protons.

-

Look for unexpected signals that may indicate the presence of impurities, such as residual solvents or by-products.

-

While ¹H NMR is excellent for assessing overall chemical purity, it is generally not suitable for determining enantiomeric excess without the use of chiral shift reagents.

Mass Spectrometry (MS)

Mass Spectrometry , often coupled with a chromatographic separation technique (LC-MS or GC-MS), is used to confirm the molecular weight of the compound and to identify and quantify impurities.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Method:

-

LC-MS: Utilize a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.

-

Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes. The [M+H]⁺ and [M-H]⁻ ions should be observed.

-

-

Analysis:

-

Confirm the mass-to-charge ratio (m/z) corresponding to the desired compound (C₁₃H₁₅NO₄, MW: 249.26 g/mol ).

-

Analyze the data for peaks corresponding to the masses of potential impurities.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining both the chemical and chiral purity of this compound with high accuracy.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Analysis: The peak area percentage of the main peak relative to the total peak area provides the chemical purity.

Determining the enantiomeric excess is crucial. This is achieved using a chiral stationary phase (CSP).

Experimental Protocol:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).

-

Mobile Phase: An isocratic mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio needs to be optimized for baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV at a suitable wavelength.

-

Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the (R) and (S) enantiomers using the formula: % ee = [((R) - (S)) / ((R) + (S))] x 100.

Conclusion

For researchers, scientists, and drug development professionals, a thorough understanding of the commercial availability and purity of this compound is paramount. While suppliers offer a range of purities, it is the responsibility of the end-user to verify the quality of the material for their specific application. The synthetic origin of the compound provides valuable clues to potential impurities, and a combination of NMR, MS, and, most importantly, chiral HPLC are the essential analytical tools for a comprehensive purity assessment. By implementing the methodologies outlined in this guide, researchers can ensure the quality and integrity of this critical chiral building block, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

A comprehensive, though not exhaustive, list of resources is provided below.

-

CP Lab Chemicals. (n.d.). This compound, min 97%. Retrieved January 5, 2026, from [Link]

-

Cenmed Enterprises. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25418128, this compound. Retrieved January 5, 2026, from [Link]

-

Kuleshova, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4988. [Link]

Sources

Quercetin and Its Derivatives: A Technical Guide to Biological Activity and Therapeutic Targeting

Abstract

Quercetin, a ubiquitous plant flavonoid, has garnered significant attention for its broad spectrum of pharmacological activities.[1][2][3] However, its clinical application is often hampered by poor bioavailability and solubility.[2][4] This technical guide provides an in-depth analysis of the biological activities of quercetin and its derivatives, focusing on their mechanisms of action and the identification of key therapeutic targets. We delve into the causality behind experimental choices for evaluating these compounds and provide detailed, field-proven protocols for their assessment. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate the rational design and development of novel quercetin-based therapeutics.

Introduction to Quercetin: A Multifaceted Flavonoid

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a prominent dietary flavonoid found in a wide variety of fruits, vegetables, and medicinal plants.[3][4][5][6] Its molecular structure, characterized by five hydroxyl groups and a C6-C3-C6 backbone, is responsible for its potent biological effects.[4][7] Quercetin is well-documented for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][3][5][6][8] Despite its therapeutic promise, the inherent lipophilicity and extensive Phase II metabolism of quercetin lead to low bioavailability, which has spurred the development of various derivatives to enhance its pharmacological profile.[4][5] These derivatives, often involving glycosylation, methylation, or acylation, can exhibit improved solubility, stability, and targeted activity.[1][5][9]

Biological Activities and Therapeutic Potential of Quercetin Derivatives

The modification of quercetin's core structure has led to a diverse array of derivatives with enhanced or novel biological activities.[1][2]

Antioxidant and Radical-Scavenging Activity

Quercetin is a potent antioxidant, a property attributed to its ability to donate hydrogen atoms and scavenge free radicals.[3] This activity is crucial in mitigating oxidative stress, a key factor in numerous chronic diseases.[10] The antioxidant capacity of quercetin is mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12] Nrf2 is a transcription factor that upregulates the expression of a wide range of antioxidant and detoxification enzymes.[12][13] Quercetin can induce Nrf2 nuclear translocation, leading to the enhanced production of enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[11][12][14]

Methylated derivatives of quercetin have been synthesized to enhance its radical-scavenging activity.[15] The introduction of electron-donating methyl groups into the catechol moiety of quercetin can increase its antioxidant potential.[15]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, and quercetin has demonstrated significant anti-inflammatory properties.[16][17][18] It can modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][18][19] Quercetin has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[16][18][20] It also inhibits inflammation-producing enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[18] Furthermore, quercetin can stabilize mast cells and basophils, preventing the release of histamine and other inflammatory mediators.[16]

Anticancer Activity

Quercetin and its derivatives have emerged as promising candidates in cancer therapy due to their ability to modulate various signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[6][21][22][23] They can induce cell cycle arrest and apoptosis in various cancer cell lines.[21][24] The anticancer effects of quercetin are often linked to its ability to regulate the p53 and NF-κB pathways.[22] For instance, in non-small cell lung cancer (NSCLC), quercetin can induce apoptosis and cell cycle arrest by inhibiting the JNK/NF-κB/Akt signaling pathway.[24] Derivatives of quercetin, such as those with alkyl chains, have been synthesized and shown to possess enhanced anti-proliferative activities against prostate cancer cells.[9] Quercetin-amino acid hybrids have also been designed to target anti-apoptotic proteins like Bcl-xL.[25]

Neuroprotective Properties

The neuroprotective effects of quercetin and its derivatives are well-documented and are attributed to their antioxidant and anti-inflammatory activities.[8][26][27] They have shown potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][27] Quercetin can protect neurons from oxidative damage, reduce neuroinflammation, and inhibit the aggregation of amyloid-β proteins.[27][28] It has been shown to activate the Nrf2 pathway in neuronal cells, enhancing their antioxidant defenses.[29][30] Quercetin and its glycoside derivatives can also improve cognitive function by inhibiting microglia-induced inflammation.[26]

Key Therapeutic Targets and Signaling Pathways

The diverse biological activities of quercetin and its derivatives stem from their ability to interact with a multitude of molecular targets and modulate complex signaling cascades.

The Nrf2-ARE Pathway

The Nrf2-antioxidant response element (ARE) pathway is a primary target for the antioxidant effects of quercetin.[10][12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or interaction with compounds like quercetin leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.[12] In the nucleus, Nrf2 binds to the ARE, initiating the transcription of numerous cytoprotective genes.

Diagram: Quercetin-Mediated Activation of the Nrf2 Pathway

Caption: Quercetin promotes Nrf2 translocation and antioxidant gene expression.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[19] Quercetin can inhibit the activation of this pathway by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[31] This leads to a reduction in the transcription of pro-inflammatory genes.

The MAPK Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, are involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[19] Dysregulation of these pathways is common in cancer.[32] Quercetin has been shown to modulate MAPK signaling, which contributes to its anticancer and anti-inflammatory effects.[21][22] For example, it can inhibit the activation of ERK and p38 MAPK, leading to the suppression of inflammatory responses.[21]

Diagram: Quercetin's Modulation of Inflammatory Pathways

Caption: Quercetin inhibits key inflammatory signaling pathways.

Methodologies for Evaluating Biological Activity

The following section provides detailed protocols for key in vitro assays used to assess the biological activities of quercetin and its derivatives.

Assessment of Antioxidant Activity

A battery of tests is recommended to obtain a comprehensive antioxidant profile.[33]

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (methanol, ethanol, or DMSO).[33]

-

Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid or Trolox).[33]

-

In a 96-well microplate, add 100 µL of a DPPH working solution (typically 0.1 mM in methanol) to 100 µL of each sample dilution.[33]

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100.[33]

-

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

-

Protocol:

-

Prepare the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

In a 96-well plate, add a small volume of the sample/standard (e.g., 10-20 µL) to a larger volume of the adjusted ABTS•+ solution (e.g., 180-190 µL).[33]

-

Mix and incubate at room temperature for a defined period (e.g., 6-30 minutes).[33]

-

Measure the absorbance at 734 nm.[33]

-

Calculate the percentage of scavenging activity as described for the DPPH assay.[33]

-

Diagram: Workflow for In Vitro Antioxidant Assays

Caption: Standard workflow for DPPH and ABTS antioxidant capacity assays.

Assessment of Anticancer Activity

-

Principle: These assays are crucial for determining the cytotoxic and cytostatic effects of compounds on cancer cells.[34] Common methods include colorimetric assays like the MTT and XTT assays, which measure metabolic activity as an indicator of cell viability.[34][35]

-

Protocol (MTT Assay):

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[35]

-

Analysis of Signaling Pathway Modulation

-

Principle: Western blotting is a powerful technique to detect and quantify changes in the expression and phosphorylation status of specific proteins within a signaling pathway, providing insights into the mechanism of action of a compound.[19][32][36][37]

-

Protocol (for MAPK Pathway Analysis):

-

Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[36]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[36]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[38]

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[37]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-ERK, total ERK, p-p38, total p38).[37]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Data Presentation

Quantitative data from the assays described above should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Antioxidant Activity of Quercetin Derivatives

| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) |

| Quercetin | 15.2 ± 1.8 | 2.5 ± 0.3 |

| Quercetin-3-O-glucoside | 25.8 ± 2.5 | 1.8 ± 0.2 |

| 3',4'-O-dimethylquercetin | 12.5 ± 1.5 | 2.9 ± 0.4 |

| 7-O-methylquercetin | 18.9 ± 2.1 | 2.1 ± 0.2 |

Table 2: Hypothetical Anticancer Activity of Quercetin Derivatives against A549 Lung Cancer Cells (48h treatment)

| Compound | Cell Viability IC50 (µM) |

| Quercetin | 35.6 ± 4.2 |

| Quercetin Amide Derivative 1 | 10.2 ± 1.3 |

| 3,7-O-dialkylquercetin | 8.5 ± 0.9 |

| 5-Fluorouracil (Positive Control) | 41.7 ± 5.5 |

Conclusion and Future Directions

Quercetin and its derivatives represent a rich source of bioactive compounds with significant therapeutic potential across a range of diseases. Their multifaceted mechanisms of action, particularly their ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cancer, make them attractive candidates for drug development. However, challenges related to bioavailability and in vivo efficacy remain.[4] Future research should focus on the development of novel delivery systems, such as nanoparticles and liposomes, to enhance the clinical translation of these promising natural compounds.[24] Furthermore, the use of advanced screening platforms and structure-activity relationship studies will be crucial in designing the next generation of quercetin derivatives with improved potency and target specificity.

References

-

O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review. PubMed. [Link]

-

Quercetin derivatives: Drug design, development, and biological activities, a review. European Journal of Medicinal Chemistry. [Link]

-

Neuropharmacological Effects of Quercetin: A Literature-Based Review. Frontiers in Pharmacology. [Link]

-

Mechanism of quercetin-induced Nrf2 activation and enhanced antioxidant.... ResearchGate. [Link]

-

Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathways. Bentham Science. [Link]

-

Mechanisms involved in the antiinflammation effect of quercetin.... ResearchGate. [Link]

-

QUERCETIN AND ITS DERIVATIVES: CHEMICAL STRUCTURE AND BIOACTIVITY – A REVIEW. Polish Journal of Food and Nutrition Sciences. [Link]

-

New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation. Pharmacological Research. [Link]

-

Potential Therapeutic Targets of Quercetin and Its Derivatives: Its Role in the Therapy of Cognitive Impairment. Journal of Clinical Medicine. [Link]

-

Anticancer effects of quercetin and its derivatives by regulation of.... ResearchGate. [Link]

-

Potential therapeutic targets of quercetin and its derivatives: Its role in the therapy of cognitive impairment. Mendeley. [Link]

-

The Effects of Quercetin on the Nrf2 Pathway. Designs for Health. [Link]

-

The therapeutic mechanisms of quercetin on inflammatory diseases: an update. Inflammopharmacology. [Link]

-

Quercetin Reduces Inflammatory Pain: Inhibition of Oxidative Stress and Cytokine Production. Journal of Natural Products. [Link]

-

Quercetin, Inflammation and Immunity. Nutrients. [Link]

-

Molecular Targets Underlying the Anticancer Effects of Quercetin: An Update. Nutrients. [Link]

-

Quercetin and its role in biological functions: an updated review. EXCLI Journal. [Link]

-

Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathways. Ingenta Connect. [Link]

-

Synthesis and Anti-Proliferative Effects of Quercetin Derivatives. Molecules. [Link]

-

The Potential Neuroprotective Role of Free and Encapsulated Quercetin Mediated by miRNA against Neurological Diseases. International Journal of Molecular Sciences. [Link]

-

Pharmacological Activity of Quercetin: An Updated Review. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers. [Link]

-

A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects. Arabian Journal of Chemistry. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. JoVE. [Link]

-

(PDF) Potential Therapeutic Targets of Quercetin and Its Derivatives: Its Role in the Therapy of Cognitive Impairment. ResearchGate. [Link]

-

A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells. International Journal of Molecular Sciences. [Link]

-

Potential Therapeutic Targets of Quercetin and Its Derivatives: Its Role in the Therapy of Cognitive Impairment. Journal of Clinical Medicine. [Link]

-

Synthesis and Biological Activities of Quercetin Amide Derivatives. Chinese Pharmaceutical Journal. [Link]

-

Quercetin Derivatives as Potential Therapeutic Agents: An Updated Perspective on the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer. International Journal of Molecular Sciences. [Link]

-

Anticancer activity of quercetin confirmed through the inhibition of.... ResearchGate. [Link]

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

-

The Potential Benefits of Quercetin for Brain Health: A Review of Anti-Inflammatory and Neuroprotective Mechanisms. International Journal of Molecular Sciences. [Link]

-

Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. [Link]

-

Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. [Link]

-

Neuroprotective Effects of Quercetin in Alzheimer's Disease. Nutrients. [Link]

-

Neuroprotective Effects of Quercetin on Ischemic Stroke: A Literature Review. Frontiers in Pharmacology. [Link]

-

Regioselective O-Derivatization of Quercetin via Ester Intermediates. An Improved Synthesis of Rhamnetin and Development of a New Mitochondriotropic Derivative. Molecules. [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

-

Design, Synthesis and Antitumor Activity of Quercetin Derivatives Containing a Quinoline Moiety. Molecules. [Link]

-

Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quercetin derivatives: Drug design, development, and biological activities, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects - Arabian Journal of Chemistry [arabjchem.org]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 6. researchgate.net [researchgate.net]

- 7. Potential Therapeutic Targets of Quercetin and Its Derivatives: Its Role in the Therapy of Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropharmacological Effects of Quercetin: A Literature-Based Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Proliferative Effects of Quercetin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathways | Bentham Science [benthamscience.com]

- 13. The Effects of Quercetin on the Nrf2 Pathway | Designs for Health [casi.org]

- 14. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathw...: Ingenta Connect [ingentaconnect.com]

- 15. Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02329D [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. The therapeutic mechanisms of quercetin on inflammatory diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Quercetin Derivatives as Potential Therapeutic Agents: An Updated Perspective on the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Biological Activities of Quercetin Amide Derivatives [journal11.magtechjournal.com]

- 26. The Potential Benefits of Quercetin for Brain Health: A Review of Anti-Inflammatory and Neuroprotective Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Potential Therapeutic Targets of Quercetin and Its Derivatives: Its Role in the Therapy of Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Potential Neuroprotective Role of Free and Encapsulated Quercetin Mediated by miRNA against Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Pharmacological Activity of Quercetin: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. lifesciences.danaher.com [lifesciences.danaher.com]

- 35. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-Cbz-pyrrolidine-3-carboxylic acid: A Cornerstone for Stereocontrolled Drug Design

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(R)-1-Cbz-pyrrolidine-3-carboxylic acid, a chiral, conformationally constrained building block, has emerged as a pivotal scaffold in modern medicinal chemistry. Its unique stereochemical and structural features offer a robust platform for the design and synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, strategic applications, and profound impact on drug discovery. We will delve into its role as a proline surrogate and a constrained dipeptide mimetic, explore its incorporation into therapeutic agents such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors and melanocortin receptor agonists, and provide detailed experimental protocols and quantitative structure-activity relationship (QSAR) insights. This document is intended to serve as a practical resource for researchers and scientists dedicated to the advancement of innovative therapeutics.

The Strategic Advantage of this compound in Drug Design